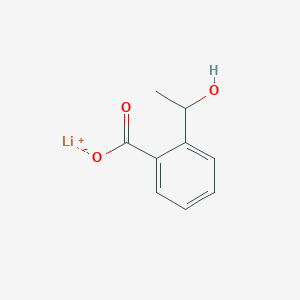

Lithium(1+) ion 2-(1-hydroxyethyl)benzoate

Description

General Context of Organic Lithium Salts

Organic lithium salts are a broad class of compounds characterized by an ionic bond between a lithium cation (Li+) and an organic anion. diva-portal.org These salts are integral to various domains of organic chemistry, from their role as reagents and intermediates in synthesis to their application in materials science, particularly in the development of electrolytes for lithium-ion batteries. youtube.comnih.gov The properties and reactivity of organic lithium salts are heavily influenced by the nature of the organic anion, the solvent, and the presence of coordinating ligands. wikipedia.org

In organic synthesis, organolithium reagents, which feature a carbon-lithium bond, are powerful nucleophiles and bases. wikipedia.org The ionic character of the C-Li bond dictates their reactivity. wikipedia.org Beyond organometallics, lithium salts of organic acids, such as carboxylates, are also of significant interest. These lithium carboxylates can serve as precursors for other compounds, act as catalysts, or be utilized for their specific physical properties in the solid state. iaea.org

Significance of Carboxylate Ligands with Hydroxyl Functionality in Lithium Chemistry

The presence of both a carboxylate and a hydroxyl group on the same organic ligand introduces a higher level of complexity and functionality in lithium chemistry. The carboxylate group can act as a bidentate or bridging ligand, coordinating to the lithium ion through its two oxygen atoms. iaea.org The hydroxyl group, on the other hand, can also coordinate to the lithium ion, potentially leading to the formation of chelate rings or extended coordination polymers. rsc.org

This dual functionality is significant for several reasons:

Coordination Chemistry: The ability of both groups to coordinate to the lithium center can lead to the formation of structurally diverse and stable complexes. This has implications for the design of metal-organic frameworks (MOFs) and other coordination polymers. nih.gov

Solubility and Physical Properties: The presence of a hydroxyl group can increase the solubility of the lithium salt in polar solvents and influence its crystal packing and thermal stability.

Research Trajectory and Scholarly Importance of Lithium(1+) ion 2-(1-hydroxyethyl)benzoate

Direct scholarly articles and extensive research specifically dedicated to this compound are not readily found in publicly accessible databases. Its primary identification is through chemical supplier catalogs, where it is listed with the following identifiers:

| Property | Value |

| CAS Number | 1909348-16-8 |

| Molecular Formula | C9H9LiO3 |

| Molecular Weight | 172.11 g/mol |

The scholarly importance of this compound can, therefore, be inferred from the broader context of research into functionalized organic lithium salts. The interest in such compounds stems from the potential for synergistic effects between the different functional groups. Research on related compounds, such as lithium salicylate (B1505791) (lithium 2-hydroxybenzoate), has explored their structural chemistry and potential applications. ontosight.aiepa.gov

The study of ortho-substituted benzoates is a significant area of research, as the proximity of the substituent to the carboxylate group can lead to unique intramolecular interactions and reactivity patterns. researchgate.net The 2-(1-hydroxyethyl) substituent in the target molecule presents an interesting case for studying the interplay between a chiral secondary alcohol and a carboxylate in the coordination sphere of a lithium ion.

Future research on this compound could explore its potential in:

Asymmetric Synthesis: The chiral center in the 1-hydroxyethyl group could make this compound a candidate as a chiral ligand or auxiliary in asymmetric transformations.

Polymer Chemistry: The bifunctional nature of the ligand could be exploited for the synthesis of novel coordination polymers with specific topologies and properties.

Materials Science: Investigation of its thermal and electrochemical properties could reveal potential applications in materials science.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-(1-hydroxyethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3.Li/c1-6(10)7-4-2-3-5-8(7)9(11)12;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWNMTMUSSZVAY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1=CC=CC=C1C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9LiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lithium 1+ Ion 2 1 Hydroxyethyl Benzoate

Direct Salt Formation Strategies

The most direct route to the target compound is through the reaction of the carboxylic acid precursor with a suitable lithium source. This can be accomplished via several standard organic chemistry techniques.

The formation of lithium carboxylate salts is commonly achieved by reacting a carboxylic acid with a lithium base. thieme-connect.de This acid-base neutralization reaction is a straightforward and efficient method. Common lithium sources for this reaction include lithium hydroxide (B78521) (LiOH) and lithium carbonate (Li₂CO₃).

The reaction with lithium hydroxide in an aqueous or alcoholic solvent proceeds as follows:

C₉H₁₀O₃ + LiOH → Li(C₉H₉O₃) + H₂O

When using lithium carbonate, the reaction produces carbon dioxide as a byproduct:

2 C₉H₁₀O₃ + Li₂CO₃ → 2 Li(C₉H₉O₃) + H₂O + CO₂

The choice of lithium source can depend on factors such as reactivity, cost, and the desired purity of the final product. Lithium hydroxide is a strong base and reacts readily, while lithium carbonate is a weaker base and may require heating to drive the reaction to completion. thieme-connect.de

Table 1: Common Lithium Sources for Direct Salt Formation

| Lithium Source | Chemical Formula | Key Characteristics |

| Lithium Hydroxide | LiOH | Strong base, high reactivity. |

| Lithium Carbonate | Li₂CO₃ | Weaker base, often requires heat, produces CO₂. |

| Lithium Bicarbonate | LiHCO₃ | Mild base, suitable for sensitive substrates. |

| n-Butyllithium | n-BuLi | Very strong base, used in non-aqueous conditions. |

Beyond direct reaction with lithium bases, other protocols can be employed. A two-step process can involve first neutralizing the 2-(1-hydroxyethyl)benzoic acid with a more common base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium salt. Subsequently, a lithium salt, such as lithium chloride (LiCl), can be added to the solution. google.com This can lead to the precipitation of the less soluble lithium salt, driving the equilibrium towards the desired product.

Ion exchange chromatography is another sophisticated method for salt formation and purification. google.com In this technique, a solution containing a salt of 2-(1-hydroxyethyl)benzoic acid (e.g., the sodium salt) is passed through a column packed with a cation exchange resin that has been pre-loaded with lithium ions. belmar-technologies.com As the solution passes through, the resin captures the sodium ions and releases lithium ions into the solution, thereby converting the sodium salt to the lithium salt. belmar-technologies.com This method is particularly useful for achieving high purity and for processing dilute solutions. belmar-technologies.combatteryindustry.net

Precursor Synthesis of 2-(1-hydroxyethyl)benzoic Acid

The availability of the precursor, 2-(1-hydroxyethyl)benzoic acid, is critical for the synthesis of the final lithium salt. A common and logical synthetic route to this precursor starts from 2-acetylbenzoic acid. chemspider.comnist.govsigmaaldrich.com

The key transformation is the reduction of the ketone group in 2-acetylbenzoic acid to a secondary alcohol. This can be achieved using a variety of reducing agents. A standard laboratory method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. The reaction is typically carried out at room temperature or with mild cooling.

Reaction Scheme:

2-acetylbenzoic acid (C₉H₈O₃) + NaBH₄ → 2-(1-hydroxyethyl)benzoic acid (C₉H₁₀O₃)

After the reduction is complete, the reaction mixture is typically acidified to neutralize any remaining borohydride and to ensure the carboxylic acid group is protonated. The product can then be extracted into an organic solvent and purified. Alternative synthetic pathways could involve enzymatic reactions, which can offer high selectivity and yield under mild conditions. researchgate.net

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of Lithium(1+) ion 2-(1-hydroxyethyl)benzoate, several reaction parameters must be carefully controlled.

Stoichiometry : The molar ratio of 2-(1-hydroxyethyl)benzoic acid to the lithium source is crucial. A slight excess of the carboxylic acid can ensure all of the lithium base is consumed, which can simplify purification. Conversely, using a precise 1:1 molar ratio (for LiOH) is often targeted.

Solvent : The choice of solvent affects the solubility of both reactants and products. Water is a common solvent for these reactions. Alcohols or aqueous-alcoholic mixtures can also be used to improve the solubility of the organic acid.

Temperature : While many acid-base neutralizations are exothermic and proceed readily at room temperature, heating can be employed to increase the reaction rate and ensure complete dissolution of reactants, particularly when using lithium carbonate. google.com Temperatures are often maintained between 80-100°C in such cases. google.com

pH Control : Monitoring the pH of the reaction mixture ensures that the neutralization is complete. The final pH should be near neutral, indicating the formation of the salt.

By carefully adjusting these conditions, the reaction can be driven to completion, maximizing the conversion of the precursor acid into the desired lithium salt and minimizing the formation of byproducts.

Purification and Isolation Techniques for High Purity

Obtaining a high-purity product is essential. The primary methods for purification involve crystallization and filtration.

Recrystallization is a powerful technique for purifying solid organic compounds. pitt.edu The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org

The general procedure for recrystallization is as follows:

Solvent Selection : An ideal solvent should dissolve the lithium salt poorly at low temperatures but have high solubility at elevated temperatures. pitt.edu It should also either dissolve impurities very well or not at all. Water, ethanol, or a mixture of the two are common choices for polar organic salts.

Dissolution : The crude lithium salt is dissolved in a minimum amount of the hot solvent to create a saturated or near-saturated solution. richmond.edu

Cooling and Crystallization : The hot solution is allowed to cool slowly and undisturbed. wikipedia.org As the solution cools, the solubility of the lithium salt decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent (the mother liquor). libretexts.org

Isolation : The purified crystals are collected by vacuum filtration. richmond.edu

Washing and Drying : The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove residual solvent. richmond.edu

Table 2: Recrystallization Steps and Objectives

| Step | Objective | Key Considerations |

| 1. Solvent Selection | To find a solvent that allows for differential solubility based on temperature. | Polarity matching, boiling point, non-reactivity with the solute. pitt.edu |

| 2. Dissolution | To dissolve the crude product completely in a minimal amount of hot solvent. | Use of a hot plate, adding solvent in portions. richmond.edu |

| 3. Crystallization | To allow pure crystals to form slowly, excluding impurities. | Slow, undisturbed cooling is preferred for larger, purer crystals. wikipedia.org |

| 4. Collection | To separate the purified solid crystals from the impurity-containing mother liquor. | Use of a Büchner or Hirsch funnel with vacuum filtration. richmond.edu |

| 5. Washing & Drying | To remove residual mother liquor and solvent from the final product. | Wash with ice-cold solvent; air dry or use a vacuum oven. richmond.edu |

Chromatographic Separation Approaches

The purification and analysis of this compound, as well as its precursor 2-(1-hydroxyethyl)benzoic acid, can be effectively achieved using various chromatographic techniques. The choice of method depends on the scale of the separation (preparative or analytical) and the nature of the impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for the separation and quantification of aromatic carboxylic acids and their derivatives. nih.govnih.gov For the analysis of this compound, a C18 column is typically employed as the stationary phase. ajast.net The mobile phase often consists of a mixture of an aqueous buffer (to control the pH and suppress the ionization of the carboxylate) and an organic modifier like acetonitrile (B52724) or methanol. myfoodresearch.comust.edu By adjusting the pH of the mobile phase to be acidic, the benzoate (B1203000) derivative is protonated, increasing its retention on the nonpolar stationary phase and allowing for separation from more polar impurities. Detection is commonly performed using a UV detector, as the benzene (B151609) ring of the benzoate moiety exhibits strong UV absorbance. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase C18 | ajast.net |

| Mobile Phase | Acetonitrile:Sodium Acetate Buffer (pH 4.3) (20:80) | ajast.net |

| Flow Rate | 1.0 mL/min | ajast.net |

| Detection | UV at 235 nm | ajast.net |

Ion-Exchange Chromatography (IEC) is another powerful technique, particularly for the separation of ionic species. nih.gov In the context of this compound, cation-exchange chromatography can be utilized to separate the lithium ions from other cationic impurities. aben.com.brthermofisher.com The stationary phase in this case would be a cation-exchange resin, which has negatively charged functional groups that can reversibly bind with cations. thermofisher.com The sample is loaded onto the column, and elution is carried out by passing a mobile phase with a controlled pH and/or ionic strength. Cations with a higher affinity for the resin will be retained longer, allowing for their separation. This method is particularly useful for purifying the lithium salt from excess lithium ions or other metal cations that may be present as impurities.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Cation-exchange resin (e.g., Dionex IonPac CS16) | thermofisher.com |

| Eluent | Methanesulfonic acid (MSA) gradient | thermofisher.com |

| Detection | Suppressed conductivity | thermofisher.com |

Advanced Spectroscopic and Structural Characterization of Lithium 1+ Ion 2 1 Hydroxyethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural analysis of Lithium(1+) ion 2-(1-hydroxyethyl)benzoate, providing detailed information about the proton and carbon environments of the organic ligand, the solid-state structure, and the local environment of the lithium cation.

Proton (¹H) NMR for Ligand Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the structure of the 2-(1-hydroxyethyl)benzoate ligand by identifying the chemical environment of each proton. The expected chemical shifts (δ) in a suitable deuterated solvent are influenced by the electron density around the protons and their spatial relationships.

The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns (e.g., doublets, triplets, or multiplets) would depend on the coupling between adjacent protons. The proton of the methine group (-CH(OH)) is anticipated to resonate at approximately 4.5-5.5 ppm, likely as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would appear further upfield, around 1.2-1.6 ppm, as a doublet, coupling with the methine proton. The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for the 2-(1-hydroxyethyl)benzoate Ligand

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Methine (-CH(OH)) | 4.5 - 5.5 | Quartet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the organic ligand. The carboxylate carbon (COO⁻) is typically the most deshielded, with a chemical shift expected in the range of 170-180 ppm. The aromatic carbons would produce a series of signals between approximately 125 and 145 ppm. The carbon atom of the methine group (-CH(OH)) is expected to have a chemical shift in the 65-75 ppm region, while the methyl (-CH₃) carbon signal would appear in the upfield region, around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for the 2-(1-hydroxyethyl)benzoate Ligand

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylate (COO⁻) | 170 - 180 |

| Aromatic (C-COO) | 135 - 145 |

| Aromatic (C-CH) | 125 - 135 |

| Methine (-CH(OH)) | 65 - 75 |

Solid-State NMR for Local Structure and Dynamics of Metal-Organic Compounds

Solid-state NMR (ssNMR) is a crucial technique for examining the local structure and dynamics of metal-organic compounds like this compound in their crystalline or amorphous solid forms. oaepublish.comxmu.edu.cn Unlike solution-state NMR, ssNMR can provide information about molecular packing, polymorphism, and the precise coordination environment of the lithium ion within the solid lattice. oaepublish.com

Techniques such as Magic Angle Spinning (MAS) are employed to reduce anisotropic interactions like dipolar coupling and chemical shift anisotropy, which would otherwise lead to very broad, uninformative spectra. nih.gov ⁷Li ssNMR is particularly sensitive to the local environment around the lithium ion. Because ⁷Li is a quadrupolar nucleus, its NMR spectrum is influenced by the interaction between its nuclear quadrupole moment and the local electric field gradient, providing detailed insights into the symmetry of the lithium coordination sphere. nih.gov Similarly, ¹³C ssNMR can differentiate between crystallographically inequivalent carbon atoms in the solid state, offering a more detailed picture of the molecular structure than solution NMR.

Lithium-7 (⁷Li) NMR for Lithium Ion Environment

Lithium-7 (⁷Li) NMR spectroscopy is a highly specific probe for the immediate coordination environment of the lithium ion. aiinmr.comscielo.br The chemical shift of ⁷Li is sensitive to factors such as the nature of the coordinating atoms (e.g., oxygen from the carboxylate and hydroxyl groups), the coordination number, and the degree of ion pairing in solution. mdpi.com In a solution of this compound, the ⁷Li NMR signal would reflect the equilibrium between solvated ions, contact ion pairs, and solvent-separated ion pairs. The interaction with the electron-donating oxygen atoms of the carboxylate and hydroxyl functionalities on the benzoate (B1203000) ligand would influence the electronic shielding of the lithium nucleus, resulting in a characteristic chemical shift that can help to confirm the formation of the complex. aiinmr.comscielo.br

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is essential for identifying the functional groups within this compound and for understanding the coordination between the lithium ion and the benzoate ligand.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Coordination

FTIR spectroscopy provides a molecular fingerprint of the compound by detecting the vibrations of its chemical bonds. researchgate.net For this compound, key vibrational modes include those of the carboxylate group, the hydroxyl group, and the aromatic ring.

The coordination of the lithium ion to the carboxylate group is a primary focus of FTIR analysis. In the free 2-(1-hydroxyethyl)benzoic acid, the carboxylic acid C=O stretch appears at a higher frequency. Upon deprotonation and coordination to Li⁺, this is replaced by two distinct bands: the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations. researchgate.netresearchgate.net These typically occur in the ranges of 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. elsevierpure.com

The magnitude of the separation between these two frequencies (Δν = ν_asym - ν_sym) is diagnostic of the coordination mode of the carboxylate group. A large separation can suggest a monodentate coordination, while a smaller separation is indicative of a bidentate (chelating or bridging) coordination. elsevierpure.com Other significant bands include a broad O-H stretching vibration from the hydroxyl group, typically around 3400-3200 cm⁻¹, and the C-O stretching of the secondary alcohol group.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | ~3400 - 3200 (broad) |

| Aromatic Ring | C-H stretch | ~3100 - 3000 |

| Carboxylate | Asymmetric stretch (ν_asym(COO⁻)) | ~1610 - 1550 |

| Aromatic Ring | C=C stretch | ~1600 - 1450 |

| Carboxylate | Symmetric stretch (ν_sym(COO⁻)) | ~1440 - 1360 |

Raman Spectroscopy for Molecular Vibrations and Ionic Speciation

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, making it highly suitable for characterizing the structure of this compound. The analysis of the Raman spectrum allows for the identification of functional groups and offers insights into the nature of the ionic interactions between the lithium cation and the benzoate anion in various states.

The spectrum of the 2-(1-hydroxyethyl)benzoate anion is expected to be dominated by several key vibrational modes. These include the aromatic C-H stretching vibrations typically found above 3000 cm⁻¹, the characteristic C=C stretching vibrations of the benzene ring in the 1400-1650 cm⁻¹ region, and the in-plane ring breathing mode near 1000 cm⁻¹. nih.govrasayanjournal.co.in The substituted groups also provide distinct signals, such as C-O stretching and O-H bending from the hydroxyethyl (B10761427) moiety.

Of particular importance is the analysis of the carboxylate group (COO⁻) vibrations, as their positions are sensitive to the local chemical environment and the degree of association with the lithium cation. pragolab.czthermofisher.com In solution, different species can coexist:

Free Ions: The benzoate anion is fully solvated and does not have direct contact with the Li⁺ ion.

Contact Ion Pairs (CIP): A single Li⁺ ion is directly associated with the carboxylate group.

Aggregates (AGG): Multiple Li⁺ and benzoate ions form larger clusters.

The interaction with the lithium cation typically causes a blue shift (increase in wavenumber) in the symmetric stretching mode of the carboxylate group compared to the free ion. thermofisher.com By deconvoluting the carboxylate vibrational bands, the relative populations of free ions, ion pairs, and aggregates can be determined, which is crucial for understanding the compound's behavior in solution. pragolab.czthermofisher.comnih.gov

Table 1: Predicted Key Raman Vibrational Modes for this compound and Its Ionic Species This table is generated based on typical values for substituted benzoates and lithium carboxylates.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the ethyl side chain |

| Aromatic C=C Stretch | ~1600, ~1580 | In-plane stretching of the benzene ring framework |

| Carboxylate Asymmetric Stretch (νₐ) | ~1550 | Asymmetric stretching of the COO⁻ group |

| Carboxylate Symmetric Stretch (νₛ) | ~1400 - 1420 | Symmetric stretching of the COO⁻ group, sensitive to ionic association |

| Ring Breathing Mode | ~1000 | Symmetric expansion and contraction of the benzene ring |

| C-O Stretch | 1050 - 1150 | Stretching of the C-O bond in the hydroxyethyl group |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. researchgate.net This makes it ideal for studying non-covalent interactions and ion association phenomena in lithium salt solutions. researchgate.netaccesson.kr When a solution of this compound is analyzed by ESI-MS in positive ion mode, the resulting spectrum is not expected to show the isolated anion but rather adducts formed with the lithium cation.

The primary species observed would likely be the lithiated ion pair, [Li₂(C₉H₉O₃)]⁺, which has a theoretical m/z of 179.06 (using ⁷Li isotope). The detection of this species confirms the association between the lithium cation and the benzoate anion. Furthermore, ESI-MS can detect larger clusters or aggregates that exist in the solution, such as [Li₃(C₉H₉O₃)₂]⁺ (m/z = 351.15) or solvent adducts. The relative intensities of these various clusters can provide qualitative insights into the degree of ion association and the solvation structure in the original electrolyte solution. researchgate.net

Table 2: Plausible Ions Detectable by ESI-MS for this compound Let 'A' represent the 2-(1-hydroxyethyl)benzoate anion, C₉H₉O₃⁻. Masses are calculated using ⁷Li.

| Ion Formula | Description | Theoretical m/z |

| [Li₂A]⁺ | Lithiated Ion Pair | 179.06 |

| [Li₃A₂]⁺ | Dimeric Aggregate | 351.15 |

| [Li₄A₃]⁺ | Trimeric Aggregate | 523.24 |

| [Li₂(A)(Solvent)]⁺ | Solvated Ion Pair | 179.06 + Mₛₒₗᵥₑₙₜ |

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov For this compound, the lithiated ion pair [Li₂(C₉H₉O₃)]⁺ (m/z 179.06) would be selected as the precursor ion.

The fragmentation of this precursor is expected to proceed through several characteristic pathways:

Loss of Neutral Molecules: The hydroxyethyl group can easily lose a molecule of water (H₂O, 18 Da), a common fragmentation pathway for alcohols. libretexts.org Another likely loss is carbon dioxide (CO₂, 44 Da) from the carboxylate group.

Side-Chain Cleavage: The bond between the benzene ring and the hydroxyethyl group or the C-C bond within the side chain can cleave. A notable fragmentation would be the loss of acetaldehyde (B116499) (CH₃CHO, 44 Da).

Formation of Stable Acylium Ions: Cleavage of the ester-like bond can lead to the formation of a stable benzoyl-type cation. pharmacy180.comyoutube.com

These fragmentation patterns provide a veritable fingerprint of the molecule, confirming the connectivity of the atoms and the identity of the functional groups. nih.gov

Table 3: Predicted CID-MS Fragmentation of the [Li₂(C₉H₉O₃)]⁺ Precursor Ion

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |

| 179.06 | 161.05 | 18.01 (H₂O) | Dehydration from the hydroxyethyl group |

| 179.06 | 135.07 | 44.00 (CO₂) | Decarboxylation of the benzoate moiety |

| 179.06 | 135.04 | 44.02 (CH₃CHO) | Cleavage and loss of acetaldehyde from the side chain |

| 135.04 | 107.05 | 28.00 (CO) | Loss of carbon monoxide from a resulting acylium ion |

X-ray Diffraction (XRD)

X-ray diffraction is the premier technique for determining the three-dimensional atomic arrangement in crystalline solids, providing definitive information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SC-XRD) analysis would provide the precise atomic coordinates of this compound in the solid state. researchgate.net Based on known structures of lithium carboxylates, a polymeric structure is anticipated. nih.govrsc.org

The lithium (Li⁺) ion is expected to adopt a tetrahedral coordination geometry, being bonded to four oxygen atoms. rsc.orgiaea.org These oxygen atoms would likely originate from the carboxylate groups of four different benzoate anions. The carboxylate groups would act as bridging ligands, linking adjacent lithium ions. This bridging can result in the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or a three-dimensional (3D) framework structure. rsc.orgiaea.org

The 2-(1-hydroxyethyl)benzoate anion itself would chelate and bridge the lithium centers. A crucial structural feature would be the presence of intermolecular hydrogen bonding involving the hydroxyl group (-OH) of the side chain, which can act as a hydrogen bond donor to a carboxylate oxygen atom of a neighboring molecule, further stabilizing the crystal lattice. researchgate.net

Table 4: Hypothetical Crystal Data and Structural Parameters for this compound This table is generated based on typical values for related lithium-organic frameworks and carboxylate structures.

| Parameter | Expected Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Li⁺ Coordination Number | 4 |

| Li⁺ Coordination Geometry | Distorted Tetrahedral |

| Li-O Bond Lengths | 1.90 - 2.10 Å |

| Bridging Mode | Carboxylate groups bridging multiple Li⁺ centers |

| Supramolecular Features | Polymeric chains/layers; intermolecular hydrogen bonds (O-H···O) |

While single-crystal XRD provides the structure of one perfect crystal, powder X-ray diffraction (PXRD) is essential for confirming that the bulk, polycrystalline sample is composed of the same crystalline phase and is free from crystalline impurities. libretexts.orgncl.ac.uk The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles (2θ). libretexts.org

The PXRD analysis for this compound would involve two key steps:

Theoretical Pattern Simulation: Once the crystal structure is determined by SC-XRD, a theoretical PXRD pattern is calculated from the single-crystal data.

Experimental Pattern Comparison: An experimental PXRD pattern is collected from the bulk synthesized powder.

A direct comparison is then made. If the experimental pattern matches the simulated pattern in terms of peak positions (2θ values) and relative intensities, it confirms the phase purity of the bulk sample. ncl.ac.uk Any additional peaks in the experimental pattern would indicate the presence of crystalline impurities or a different polymorph. mdpi.com This makes PXRD an indispensable tool for quality control in the synthesis and manufacturing of crystalline materials. ncl.ac.ukresearchgate.net

Complementary Analytical Techniques

To obtain a comprehensive understanding of the physicochemical properties of this compound, a suite of complementary analytical techniques is employed. These methods provide crucial information on counterion stoichiometry, surface morphology, microstructure, and elemental composition.

Ion Chromatography for Counterion Stoichiometry

Ion chromatography (IC) is a powerful and widely used technique for the determination of ionic species in a variety of matrices, including organic salts. For this compound, IC would be the primary method to verify the stoichiometric ratio between the lithium cation (Li⁺) and the 2-(1-hydroxyethyl)benzoate anion.

The fundamental principle of IC involves the separation of ions based on their affinity for a stationary phase (ion-exchange column) as a liquid mobile phase (eluent) carries the sample through the system. A conductivity detector is typically used to quantify the separated ions.

Hypothetical Application and Expected Data:

A precisely weighed sample of this compound would be dissolved in a suitable solvent, likely high-purity deionized water, to create a stock solution of known concentration. This solution would then be further diluted to fall within the calibrated range of the instrument.

Cation Analysis: To determine the lithium content, a cation-exchange column (e.g., a Thermo Scientific™ Dionex™ IonPac™ CS16) would be used with an acidic eluent, such as methanesulfonic acid (MSA). The Li⁺ ions would be separated from any other cationic impurities and quantified.

Anion Analysis: The 2-(1-hydroxyethyl)benzoate anion could be quantified using an anion-exchange column with a basic eluent, such as a carbonate/bicarbonate buffer.

The results would allow for the calculation of the weight percentage of both the cation and the anion in the sample, confirming the 1:1 molar ratio expected for the compound. The precision of the measurements would be assessed by performing multiple replicate injections.

Table 3.5.1-1: Hypothetical Ion Chromatography Parameters for Stoichiometric Analysis

| Parameter | Cation Analysis (Li⁺) | Anion Analysis (2-(1-hydroxyethyl)benzoate⁻) |

| Instrument | High-Performance Ion Chromatography (HPIC) System | High-Performance Ion Chromatography (HPIC) System |

| Column | Cation-exchange, e.g., Dionex IonPac CS16 | Anion-exchange, e.g., Dionex IonPac AS11-HC |

| Eluent | Methanesulfonic Acid (MSA) Gradient | Potassium Hydroxide (B78521) (KOH) Gradient |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Injection Vol. | 10 µL | 25 µL |

| Expected RT | Analyte- and condition-dependent | Analyte- and condition-dependent |

Electron Microscopy (TEM, SEM) for Morphology and Microstructure

Electron microscopy techniques are indispensable for visualizing the physical characteristics of a solid material at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. In this technique, a focused beam of electrons is scanned across the sample, and the resulting interactions (e.g., secondary electrons, backscattered electrons) are collected to form an image. For this compound, which would likely be a crystalline powder, SEM would reveal key information about:

Crystal Habit: The external shape and faceting of the individual crystals.

Surface Texture: The presence of any surface features, such as roughness, pores, or defects.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the visualization of internal structure. A broad beam of electrons is passed through an ultra-thin sample, and an image is formed from the electrons that are transmitted. For this compound, TEM could provide insights into:

Nanostructure: Internal features such as grain boundaries, dislocations, or stacking faults within a single crystal.

Crystallinity: Selected Area Electron Diffraction (SAED) patterns obtained in a TEM can confirm the crystalline nature of the material and provide information about its crystal lattice.

Table 3.5.2-1: Hypothetical Electron Microscopy Analysis Summary

| Technique | Information Obtained | Sample Preparation | Hypothetical Observations |

| SEM | Particle morphology, size distribution, surface features. | Sample mounted on a stub and sputter-coated with a conductive layer (e.g., gold or carbon) to prevent charging. | The compound may appear as well-defined, plate-like or needle-like crystals with a relatively uniform size distribution in the micrometer range. |

| TEM | Internal microstructure, crystallinity, lattice defects. | The powder would be dispersed in a solvent (e.g., isopropanol), sonicated, and a drop of the suspension deposited onto a carbon-coated TEM grid. | High-resolution images could reveal lattice fringes, confirming the crystalline order. SAED patterns would show a distinct spot pattern characteristic of a single crystal. |

Electron Spectroscopy (EDX, EELS) for Elemental Composition and Bonding States

Coupled with electron microscopy, electron spectroscopy techniques provide chemical information at the same high spatial resolution.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): When the electron beam in an SEM or TEM strikes the sample, it can cause the ejection of core-shell electrons. The subsequent relaxation of electrons from higher energy levels to fill these vacancies results in the emission of characteristic X-rays. The energy of these X-rays is unique to each element. EDX analysis of this compound would be used for elemental mapping and quantification. However, the detection of lithium by EDX is notoriously challenging due to its very low atomic number (Z=3). The Li Kα X-ray has extremely low energy (~54 eV) and is easily absorbed, requiring specialized windowless or thin-window detectors. The primary elements expected to be detected would be Carbon (C) and Oxygen (O).

Electron Energy-Loss Spectroscopy (EELS): EELS is a technique performed in a TEM that analyzes the energy distribution of electrons that have passed through the sample. Some electrons lose a characteristic amount of energy as they interact with the atoms in the sample. EELS is particularly well-suited for the analysis of light elements.

Elemental Composition: The energy loss is element-specific, allowing for the detection and quantification of lithium, carbon, and oxygen. The Li K-edge (~55 eV), C K-edge (~284 eV), and O K-edge (~532 eV) would be the primary signals of interest.

Bonding and Electronic States: The fine structure of the absorption edges (Energy Loss Near-Edge Structure, ELNES) can provide information about the local chemical environment, such as oxidation states and coordination. For instance, the ELNES of the O K-edge could offer insights into the bonding within the carboxylate and hydroxyl functional groups.

Table 3.5.3-1: Hypothetical Electron Spectroscopy Data for Elemental Analysis

| Technique | Target Element | Expected Signal | Information Provided | Challenges |

| EDX | Carbon (C), Oxygen (O) | C Kα, O Kα | Elemental distribution and semi-quantitative analysis. | Detection of Lithium is extremely difficult and often not possible with standard detectors. |

| EELS | Lithium (Li), Carbon (C), Oxygen (O) | Li K-edge, C K-edge, O K-edge | Definitive elemental identification (including Li), quantitative analysis, elemental mapping, chemical bonding information (from ELNES). | Signal overlap can occur, particularly between the Li K-edge and other low-energy loss features. Beam damage can be a concern for organic materials. |

Coordination Chemistry and Supramolecular Assembly Principles

Lithium Ion Coordination Environment within the Compound

The lithium ion, being a small and hard cation, typically exhibits a preference for coordination with hard donor atoms like oxygen. In complexes with carboxylate ligands, the optimal coordination number for Li⁺ by carboxylate oxygen atoms is often three, though a four-coordinate geometry is also energetically feasible and commonly observed. nih.gov Depending on the participation of other donor groups and solvent molecules, the coordination geometry around the lithium ion can vary. Common geometries include tetrahedral and distorted trigonal-bipyramidal arrangements. iaea.orgnih.gov The specific geometry in Lithium(1+) ion 2-(1-hydroxyethyl)benzoate would be influenced by the dual coordinating sites offered by the anion.

Table 1: Typical Coordination Parameters for Lithium Ions

| Parameter | Typical Value/Geometry | Source(s) |

| Preferred Coordination Number | 3 or 4 | nih.gov |

| Common Coordination Geometry | Tetrahedral, Trigonal Bipyramidal | iaea.orgnih.gov |

| Typical Li-O Bond Distances | 1.940 Å to 2.383 Å | iaea.org |

The 2-(1-hydroxyethyl)benzoate anion possesses two distinct functional groups capable of coordinating with the lithium ion: the carboxylate group (-COO⁻) and the hydroxyl group (-OH).

Carboxylate Group: The carboxylate group is a versatile ligand that can coordinate to a metal ion in several ways. A common mode is bidentate chelation, where both oxygen atoms of the carboxylate group bind to the same lithium ion, forming a stable four-membered ring. nih.govnih.gov This bidentate interaction is a key feature in many metal carboxylate complexes. wikipedia.org

Hydroxyl Group: The oxygen atom of the hydroxyl group has lone pairs of electrons and can act as a neutral donor ligand, coordinating to the Lewis acidic lithium cation. mdpi.comresearchgate.net The presence of this additional coordination site on the same molecule allows for enhanced stability through chelation.

The combination of both the carboxylate and hydroxyl groups allows the 2-(1-hydroxyethyl)benzoate anion to act as a bidentate or even polydentate ligand, significantly influencing the structure of the resulting lithium salt. nih.gov

The coordination between the lithium ion and the 2-(1-hydroxyethyl)benzoate anion can occur in two primary ways:

Intramolecular Coordination: A single anion can wrap around a lithium ion, with both the carboxylate and hydroxyl oxygen atoms coordinating to the same metal center. This chelation forms a thermodynamically stable ring structure.

Intermolecular Coordination: The carboxylate group of one anion and the hydroxyl group of a neighboring anion can coordinate to the same lithium ion. This mode of interaction links multiple anion-cation units together, paving the way for the formation of larger aggregates, such as dimers or polymers. rsc.org The balance between these motifs is crucial in defining the final supramolecular architecture.

Self-Assembly and Aggregation Behavior

In different environments (solution vs. solid state), this compound exhibits distinct self-assembly and aggregation behaviors, driven by the nature of the ion-ion and ion-solvent interactions.

In solution, the interaction between the lithium cation and the benzoate (B1203000) anion is mediated by the solvent. This leads to an equilibrium between different types of ion pairs. researchgate.netmatilda.science

Contact Ion Pairs (CIPs): In a CIP, the lithium cation and the 2-(1-hydroxyethyl)benzoate anion are in direct contact, without any solvent molecules between them. nih.govnih.govacs.org The formation of CIPs is more favorable in less polar solvents and at higher salt concentrations. researchgate.net

Solvent-Separated Ion Pairs (SSIPs): In an SSIP, the cation and anion are separated by one or more solvent molecules, which coordinate to the lithium ion, forming a solvation shell. nih.govacs.org This arrangement is more common in polar solvents that can effectively solvate the ions. researchgate.net

The equilibrium between CIPs and SSIPs is a dynamic process that significantly affects the properties of the solution. acs.orgresearchgate.net

Table 2: Comparison of Ion Pair Types

| Ion Pair Type | Description | Favored Conditions | Source(s) |

| Contact Ion Pair (CIP) | Cation and anion are in direct physical contact. | Low polarity solvents, high concentration. | nih.govnih.govresearchgate.net |

| Solvent-Separated Ion Pair (SSIP) | Cation and anion are separated by solvent molecules. | High polarity solvents, low concentration. | researchgate.netresearchgate.netacs.org |

In the absence of a solvent, the solid-state structure is dominated by direct ion-ion interactions. The ability of the carboxylate group to act as a bridging ligand is fundamental to the formation of extended structures.

Dimeric Structures: Two lithium ions can be bridged by two carboxylate groups from two different anions, forming a central dimeric unit. This is a common structural motif in lithium carboxylates and other metal carboxylate complexes.

Polymeric Structures: Through extensive intermolecular coordination, where anions bridge multiple lithium centers, extended one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks can be formed. rsc.orgrsc.org The specific dimensionality of the polymer would depend on the precise coordination modes adopted by both the carboxylate and hydroxyl groups of the 2-(1-hydroxyethyl)benzoate ligand.

Influence of Hydrogen Bonding and Other Non-Covalent Interactions on Supramolecular Architecture

The supramolecular architecture of this compound is significantly governed by a network of non-covalent interactions. mdpi.com These forces, while weaker than covalent bonds, are directional and play a crucial role in the formation of ordered structures in the solid state. mdpi.comnih.gov The key interactions include hydrogen bonding, ion-dipole interactions, and potential π-π stacking.

The 2-(1-hydroxyethyl)benzoate anion possesses both a hydroxyl (-OH) group and a carboxylate (-COO⁻) group, which are excellent hydrogen bond donors and acceptors, respectively. The hydroxyl group can act as a donor, forming hydrogen bonds with the carboxylate oxygen atoms of neighboring anions. This interaction can lead to the formation of chains, sheets, or more complex three-dimensional networks, linking the individual molecular units into a stable supramolecular assembly. libretexts.orgmdpi.com

Other non-covalent forces also contribute to the structural stability. Van der Waals forces are ubiquitously present, and the aromatic benzene (B151609) ring of the benzoate anion may participate in π-π stacking interactions, further stabilizing the crystal structure. mdpi.com The interplay of these varied non-covalent interactions is fundamental to the compound's solid-state structure, influencing its physical properties.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Groups | Potential Role in Supramolecular Architecture |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) and Carboxylate (-COO⁻) groups | Formation of chains and extended networks, primary directional force. libretexts.orgmdpi.com |

| Ion-Dipole/Ion-Ion | Li⁺ ion with Carboxylate (-COO⁻) and Hydroxyl (-OH) oxygen atoms | Creation of a stable ionic lattice, primary cohesive force. libretexts.org |

| π-π Stacking | Benzene rings of the benzoate anions | Stabilization of the crystal packing through parallel or offset stacking. mdpi.com |

Solvation Structure and Dynamics in Solution

Molecular Arrangements of Solvent Molecules Around Lithium Ion

In solution, the lithium ion (Li⁺) is surrounded by solvent molecules, forming distinct solvation shells. First-principles molecular dynamics studies on similar lithium salts show that Li⁺ is typically solvated by the more electronegative atoms of the solvent, such as oxygen or nitrogen. acs.org For instance, in organic carbonate solvents, the carbonyl oxygen atoms coordinate with the lithium ion. acs.orgacs.org

The Li⁺ ion generally prefers a tetrahedral coordination geometry in its first solvation shell, meaning it is directly coordinated to four solvent molecules or a combination of solvent molecules and the anion. acs.orgacs.org The stability and structure of this solvation shell are influenced by the properties of the solvent, such as its donor number; solvents with higher donor numbers form more stable solvation shells. nih.gov Molecular dynamics simulations and spectroscopic studies have been instrumental in elucidating these structures, showing that the arrangement of solvent molecules is a dynamic equilibrium. nih.govnih.gov The specific arrangement depends on a balance between the strong electrostatic attraction of the small, hard Li⁺ cation for the solvent and steric factors. mdpi.com

Impact of Anion Charge Delocalization and Solvent Polarizability on Ion Association

The association between the lithium cation and the 2-(1-hydroxyethyl)benzoate anion in solution is heavily influenced by the electronic structure of the anion and the nature of the solvent. nih.gov The negative charge on the 2-(1-hydroxyethyl)benzoate anion is primarily located on the two oxygen atoms of the carboxylate group and is delocalized through resonance. This delocalization can affect the strength of the ion pair. nih.gov Anions with a higher degree of charge delocalization tend to form weaker ion pairs, as the electrostatic potential is more diffuse. nih.govresearchgate.net

Solvent polarizability also plays a critical role. Solvents with high polarizability can effectively screen the electrostatic attraction between the cation and anion, promoting the formation of solvent-separated ion pairs (SSIPs) over contact ion pairs (CIPs). nih.gov In a CIP, the cation and anion are in direct contact, whereas in an SSIP, one or more solvent molecules are interposed between them. rsc.org Studies have shown that the formation of CIPs is more favorable in solvents with lower polarity and in salts with anions that have low charge delocalization. nih.gov The ability of the solvent molecule to rearrange its own electron density upon coordination to the lithium ion is key to stabilizing the separated ions. nih.gov

Molecular-Level Insights into Ion-Molecule Interactions

At the molecular level, the solution contains a dynamic equilibrium of different species, including free solvated ions, contact ion pairs (CIPs), and solvent-separated ion pairs (SSIPs). rsc.org The balance between these species is governed by the specific ion-molecule and molecule-molecule interactions.

Molecular dynamics simulations and spectroscopic techniques provide detailed insights into these interactions. nih.govacs.org The primary interaction is the strong ion-dipole force between the Li⁺ cation and the polar solvent molecules. libretexts.org Simultaneously, the 2-(1-hydroxyethyl)benzoate anion interacts with solvent molecules, particularly protic solvents, through hydrogen bonding via its carboxylate and hydroxyl groups.

There is a competition between the anion and solvent molecules for a position in the first coordination shell of the lithium ion. arxiv.org In solvents with strong solvating power, solvent molecules can displace the anion, leading to a higher population of SSIPs and free ions. nih.gov Conversely, in weakly solvating media or at high salt concentrations, the anion can compete more effectively, increasing the prevalence of CIPs. acs.orgarxiv.org These molecular-level interactions are fundamental to understanding the macroscopic properties of the electrolyte solution, such as its ionic conductivity. rsc.org

Table 2: Summary of Factors Influencing Lithium Ion Speciation in Solution

| Factor | Influence on Ion Association | Molecular-Level Mechanism |

|---|---|---|

| Anion Charge Delocalization | Increased delocalization favors ion separation. nih.gov | Spreads the negative charge over a larger area, weakening the direct electrostatic attraction with Li⁺. nih.gov |

| Solvent Polarity/Polarizability | Higher polarity/polarizability favors ion separation. nih.gov | Solvent molecules effectively screen the charges on the ions, reducing their attraction. rsc.org |

| Solvent Donor Strength | Stronger donor solvents favor ion separation. nih.gov | Solvent molecules form a more stable and tightly bound solvation shell around Li⁺, displacing the anion. nih.gov |

| Salt Concentration | Higher concentration favors ion pairing. acs.org | Reduced number of available solvent molecules per ion, increasing the probability of direct ion-ion contact. |

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal dynamic processes that are not accessible through static quantum chemical calculations.

MD simulations would be instrumental in understanding how solvent molecules arrange and move around the Lithium(1+) ion 2-(1-hydroxyethyl)benzoate compound. A simulation box would be created containing one or more molecules of the compound and a large number of solvent molecules (e.g., water).

The simulation would track the trajectories of all atoms over time, allowing for the analysis of:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from the lithium ion or other parts of the compound. The position and height of the peaks in the RDF indicate the structure of the solvation shells.

Coordination Number: By integrating the RDF, the average number of solvent molecules in the first solvation shell of the lithium ion can be determined.

Residence Time: This analysis would quantify how long, on average, a solvent molecule remains in the immediate vicinity of the lithium ion before being replaced by another.

A hypothetical data table summarizing results from an MD simulation is presented below.

| Property | Solvent: Water (Hypothetical) | Description |

| First Peak of Li-O(water) RDF | 2.1 Å | The most probable distance to find a water oxygen atom from the lithium ion. |

| Li⁺ Coordination Number | 4.0 | The average number of water molecules in the first solvation shell of the lithium ion. |

| Water Residence Time | 50 ps | The average time a water molecule spends in the first solvation shell of the lithium ion. |

Note: The values in this table are hypothetical and represent typical expectations for a lithium salt in aqueous solution.

For applications such as electrolytes in batteries, understanding how lithium ions move is crucial. MD simulations can be used to study the mechanisms of ion transport. By applying an external electric field in the simulation or by analyzing the random motion of the ions over long simulation times, it is possible to calculate the diffusion coefficient of the lithium ion. This would reveal how the mobility of the lithium ion is influenced by its interaction with the 2-(1-hydroxyethyl)benzoate anion and the surrounding solvent molecules. The simulations could also elucidate whether the lithium ion moves as a free ion, as an ion pair with the benzoate (B1203000) anion, or as larger aggregates.

Advanced Computational Analyses of this compound

Advanced computational methods provide profound insights into the molecular structure, bonding, and reactivity of chemical compounds. For this compound, techniques such as Noncovalent Interaction (NCI) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and predictive modeling are invaluable for elucidating its chemical behavior at a sub-atomic level. Although specific computational studies on this particular molecule are not extensively available in the current body of literature, the principles of these methods and findings from analogous systems, such as other lithium organic salts and benzoate complexes, allow for a detailed theoretical exploration.

Noncovalent Interaction (NCI) Analysis for Intermolecular Forces

For this compound, NCI analysis would reveal the intricate network of intermolecular forces that govern its solid-state structure. The analysis typically generates 3D plots where isosurfaces represent different types of interactions, colored according to their strength and nature.

Hydrogen Bonds: A strong, attractive interaction would be expected between the hydroxyl group (-OH) of the hydroxyethyl (B10761427) substituent and the carboxylate group (-COO⁻) of a neighboring molecule. In an NCI plot, this would appear as a distinct, low-gradient isosurface between the participating atoms.

Ionic Interactions: The interaction between the lithium cation (Li⁺) and the negatively charged carboxylate group is a primary ionic bond. However, NCI analysis can also visualize the weaker, noncovalent aspects of this interaction with surrounding molecules.

The results of an NCI analysis can be summarized in a qualitative table, as illustrated below with hypothetical data for the primary interactions expected in this compound.

| Interaction Type | Participating Groups | Expected Strength | Role in Crystal Structure |

|---|---|---|---|

| Hydrogen Bond | -OH --- ⁻OOC- | Strong, Attractive | Directional linkage between molecules |

| Ionic Interaction | Li⁺ --- ⁻OOC- | Very Strong, Attractive | Primary force holding the salt together |

| π-π Stacking | Benzene (B151609) Ring --- Benzene Ring | Weak, Attractive | Contributes to packing efficiency |

| Steric Repulsion | Ethyl Group --- Ethyl Group | Repulsive | Influences molecular conformation |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. uni-muenchen.de A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP provide quantitative information about the nature and strength of the chemical bond. uni-muenchen.de

In the context of this compound, QTAIM would be employed to characterize the various intramolecular and intermolecular bonds. For instance, it could precisely describe the nature of the bond between the lithium ion and the oxygen atoms of the carboxylate group, as well as any intramolecular hydrogen bonds. nih.gov

Key parameters calculated at a bond critical point include:

Electron Density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, ∇²ρ(r) > 0) interactions.

Total Energy Density (H(r)) : A negative H(r) is indicative of a significant sharing of electrons, characteristic of covalent bonds.

A hypothetical QTAIM analysis for the key interactions in this compound might yield the data presented in the following interactive table.

| Bond/Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| Li⁺ --- O (carboxylate) | 0.045 | +0.210 | +0.002 | Ionic |

| C-O (carboxylate) | 0.350 | -0.980 | -0.450 | Polar Covalent |

| O-H --- O (intramolecular) | 0.025 | +0.085 | -0.001 | Strong Hydrogen Bond |

| C-C (aromatic) | 0.280 | -0.750 | -0.320 | Covalent |

Predictive Modeling of Reactivity and Stability

Predictive modeling in computational chemistry uses theoretical principles and machine learning to forecast the reactivity and stability of molecules. rsc.orgrsc.org These models can predict various properties, such as reaction barriers, decomposition pathways, and solubility, which are essential for understanding the chemical behavior of a compound like this compound. researchgate.netacs.org

For organic lithium salts, computational models are particularly useful in the context of materials science, such as in the development of lithium-ion batteries. nih.govrsc.org Models can predict the stability of the salt in different solvent environments and its tendency to undergo side reactions. rsc.orgresearchgate.net

Key aspects that can be predicted include:

Thermodynamic Stability : Calculations of the Gibbs free energy of formation can determine the intrinsic stability of the compound.

Chemical Reactivity : By analyzing the frontier molecular orbitals (HOMO and LUMO), it is possible to predict the sites most susceptible to nucleophilic or electrophilic attack. The energy gap between HOMO and LUMO is also an indicator of chemical reactivity.

Decomposition Pathways : Computational models can simulate the degradation of the molecule under various conditions (e.g., heat or in the presence of other chemicals) to identify the most likely decomposition products and reaction mechanisms.

A summary of hypothetical predictive modeling results for this compound is provided in the table below.

| Property | Predicted Value | Implication |

|---|---|---|

| Gibbs Free Energy of Formation (ΔGf°) | -750 kJ/mol | Thermodynamically stable at standard conditions |

| HOMO-LUMO Energy Gap | 5.2 eV | High kinetic stability, low reactivity |

| Most Probable Decomposition Pathway | Decarboxylation at elevated temperatures | Indicates thermal stability limits |

| Solubility in Water | High | Predicted based on polar functional groups |

Reactivity and Mechanistic Studies in Organic Synthesis

Role as a Reagent in Carbon-Carbon Bond Formation

There is no available scientific literature detailing the use of Lithium(1+) ion 2-(1-hydroxyethyl)benzoate as a reagent for carbon-carbon bond formation.

Nucleophilic Addition Reactions to Electrophilic Centers

No studies have been published that investigate or describe the role of this compound in nucleophilic addition reactions to electrophilic centers. The potential nucleophilicity of the compound, likely centered on the alkoxide or a potential carbanion, has not been experimentally determined or reported.

Stereochemical Aspects of Reactions

In the absence of any documented reactions involving this compound, there is no information regarding the stereochemical outcomes or aspects of its potential reactions.

Function as a Base in Deprotonation Reactions

There are no published data to confirm or characterize the function of this compound as a base in deprotonation reactions. Its basicity (pKb) has not been reported.

Enolate Formation

No research is available to support the use of this compound for the purpose of enolate formation from carbonyl compounds.

Redox Chemistry of the Benzoate (B1203000) Moiety

The redox properties of the benzoate moiety within this specific lithium salt have not been investigated in any published studies.

Oxidation to Carbonyl Compounds

There are no specific studies on the oxidation of the 1-hydroxyethyl group of this compound to the corresponding carbonyl compound. While the oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry, the specific conditions, reagents, and outcomes for this particular substrate have not been documented.

Summary of Research Findings

Extensive searches of chemical literature databases have yielded no specific research findings for this compound concerning its role in carbon-carbon bond formation, its function as a base for deprotonation, or its redox chemistry. The compound is listed by chemical suppliers, but its application in synthetic organic chemistry remains undocumented in peer-reviewed literature. Therefore, no data tables or detailed research findings can be provided.

Article on "this compound" Cannot Be Generated

The requested sections and subsections require in-depth research findings on:

Transmetalation and Exchange Reactions:Documented examples and mechanistic studies of transmetalation or exchange reactions where the lithium cation of "this compound" is exchanged with another metal.

The search results yielded general information on related classes of compounds, such as organolithium reagents, substituted lithium benzoates, and general principles of organic reactions. However, no documents were found that specifically discuss the synthesis, reactivity, or mechanistic studies of "this compound" itself.

To maintain scientific accuracy and adhere to the strict instruction of focusing solely on the specified compound without introducing information from unrelated molecules, the generation of the requested article is not possible at this time. Further research and publication on this specific chemical compound would be necessary to provide the detailed, data-rich content required by the user's outline.

Applications in Advanced Materials Science and Chemical Systems

Utilization as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. rroij.com The properties of these materials, such as porosity, surface area, and stability, are highly tunable based on the choice of the metal and the organic linker. ucl.ac.uk

The design of the organic linker is crucial in dictating the final structure and function of a MOF. ucl.ac.uk The 2-(1-hydroxyethyl)benzoate ligand, derived from 2-(1-hydroxyethyl)benzoic acid, presents key features that make it a candidate for the construction of porous materials.

Coordination Site: The primary site for linking to a metal center is the carboxylate group (-COO⁻). Benzoic acid and its derivatives are commonly used as organic ligands in MOF synthesis due to their ability to form stable coordination bonds with metal ions, leading to robust secondary building units (SBUs). nih.gov

Functional Group: The presence of a pendant hydroxyethyl (B10761427) group (-CH(OH)CH₃) offers additional functionality. This hydroxyl group can act as a secondary binding site, participate in hydrogen bonding to stabilize the framework, or serve as a point for post-synthetic modification to introduce new chemical properties into the material. ekb.eg

The strategic design of linkers allows for the precise control of the MOF's internal environment, making it suitable for applications like gas storage and separation. researchgate.net

The combination of the organic linker and the metal ion determines the topology (the underlying network structure) and stability of the resulting framework. rroij.com

Lithium Ion Coordination: The lithium ion (Li⁺) is a small, hard cation that typically exhibits a preference for coordination with hard bases like oxygen atoms from carboxylate groups. nih.gov In MOFs, lithium ions can form various coordination geometries, including tetrahedral and distorted trigonal-bipyramidal, which influences the connectivity of the network. nih.govresearchgate.net

Framework Topology: The use of a linker like 2-(1-hydroxyethyl)benzoate with a single carboxylate coordinating group would likely lead to lower-dimensional structures or frameworks with specific topologies depending on the synthesis conditions. The specific geometry of the linker combined with the coordination number of the lithium ion dictates the final framework arrangement.

Thermal Stability: Lithium-based MOFs have demonstrated exceptional thermal stability. researchgate.netresearchgate.net For instance, certain lithium-based frameworks are stable up to 500-600°C. researchgate.netresearchgate.net This high stability is often attributed to the strong ionic character of the Li-O bonds and the potential lack of solvent molecules incorporated within the crystal structure. researchgate.net MOFs constructed with aromatic carboxylic acid ligands, such as benzoic acid derivatives, also tend to exhibit high thermal stability. nih.gov

Table 1: Comparison of Selected Lithium-Based MOFs

| MOF Name | Organic Linker | Metal Center | Key Properties |

|---|---|---|---|

| ULMOF-1 | 2,6-Naphthalenedicarboxylate | Li⁺ | Exceptional thermal stability (up to 610°C), 2D layered structure. researchgate.net |

| ULMOF-2 | 4,4'-Biphenyldicarboxylate | Li⁺ | Stable up to 575°C, features layers of LiO motifs connected by linkers. researchgate.net |

| Li-BDC MOF | 1,4-Benzenedicarboxylate | Li⁺ | High thermal stability. researchgate.net |

Supramolecular Host-Guest Chemistry for Molecular Recognition and Separation

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. Host-guest chemistry, a central concept in this field, focuses on the creation of larger "host" molecules that can selectively bind smaller "guest" molecules or ions. nih.gov

The selective recognition and binding of specific ions are critical for applications in separation, sensing, and biological systems. The small size and high charge density of the lithium ion make its selective binding a unique challenge.

Host molecules, often macrocyclic compounds like crown ethers or calixarenes, are designed with cavities of a specific size and with donor atoms positioned to match the coordination preferences of the target guest ion. nih.govresearchgate.net The binding and release of guest molecules can sometimes be controlled by external stimuli, such as the addition or removal of a different ion, like Li⁺, which can alter the conformation of the host molecule. nih.gov While the 2-(1-hydroxyethyl)benzoate anion is not a pre-organized macrocyclic host itself, its functional groups (carboxylate and hydroxyl) could act as binding sites within a larger, more complex supramolecular assembly designed for ion recognition.

An ionophore is a chemical species that reversibly binds ions and can transport them across a lipid membrane. nih.gov Materials that exhibit a detectable response (e.g., a change in color or fluorescence) upon binding a specific ion can be used as chemical sensors.

The development of ionophores and sensory materials for lithium ions relies on the principles of selective host-guest binding. A host molecule must be designed to have a high affinity and selectivity for Li⁺ over other competing ions, such as Na⁺ and K⁺. This is typically achieved by creating a binding cavity that is perfectly sized for the lithium ion and contains appropriate donor atoms (like oxygen) to satisfy its coordination requirements. nih.govrsc.org The integration of such selective binding moieties into a polymer or solid support can lead to the creation of sensory materials for detecting lithium ions.

Catalytic Applications in Chemical Transformations

The use of Lithium(1+) ion 2-(1-hydroxyethyl)benzoate or materials derived from it in catalysis is not a well-documented area of research. However, the components are related to classes of materials that do show catalytic activity. MOFs, for example, are widely investigated as catalysts. rroij.com Their catalytic properties can arise from:

Active Metal Centers: The metal nodes within the MOF structure can act as Lewis acid sites to catalyze reactions.

Functional Linkers: The organic linkers can be functionalized with catalytically active groups.

Encapsulated Catalysts: The pores of the MOF can be used to encapsulate catalytically active species, such as metal nanoparticles, enhancing their stability and selectivity.

Given that MOFs can be constructed from lithium ions and benzoate-type linkers, it is conceivable that such materials could be designed to have catalytic properties, though specific examples involving the 2-(1-hydroxyethyl)benzoate ligand are not prominent in current literature. ekb.eg

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₉LiO₃ |

| 2-(1-hydroxyethyl)benzoic acid | C₉H₁₀O₃ |

| 2,6-Naphthalenedicarboxylic acid | C₁₂H₈O₄ |

| 4,4'-Biphenyldicarboxylic acid | C₁₄H₁₀O₄ |

| 1,4-Benzenedicarboxylic acid (Terephthalic acid) | C₈H₆O₄ |

| Benzoic acid | C₇H₆O₂ |

| Sodium ion | Na⁺ |

Role in Transition Metal Catalysis

No research or application data could be found detailing the role of this compound in transition metal catalysis. The scientific literature does not currently describe its use as a ligand, co-catalyst, or any other component in catalytic processes involving transition metals.

Enhancement of Redox Processes in Specific Chemical Systems

There is no available information to suggest that this compound is utilized to enhance redox processes in specific chemical systems. Studies on its potential as a redox mediator or an additive to improve electron transfer in chemical reactions have not been reported in the reviewed sources.

Integration into Functional Organic Materials (excluding batteries)

Organic Electroluminescent Devices

No literature was found that describes the integration or application of this compound in the formulation or function of organic electroluminescent devices (OLEDs). Its potential role as an emitter, charge transport material, or interface layer has not been documented.

Polymeric and Composite Material Systems

There is no evidence in the available literature to indicate that this compound is incorporated into polymeric or composite material systems to impart specific functionalities. Research on its use as a filler, stabilizer, or functional additive in such materials is not present in the surveyed scientific databases.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Scalability and Sustainability

The transition of Lithium(1+) ion 2-(1-hydroxyethyl)benzoate from a laboratory-scale curiosity to a commercially viable material hinges on the development of scalable and sustainable synthetic methodologies. Current synthetic approaches may rely on reagents like lithium aluminium hydride, which can be challenging to handle on a large scale prepchem.com. Future research should prioritize the design of synthetic pathways that are not only efficient and high-yielding but also environmentally benign.

Key areas of focus will include:

Green Chemistry Principles: Implementing principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and employing safer solvents. Research could explore biocatalytic routes or the use of starting materials derived from biomass.

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow manufacturing. This approach offers enhanced safety, better process control, improved product consistency, and easier scalability.

Catalytic Routes: Investigating novel catalytic systems that can facilitate the synthesis with higher efficiency and selectivity, reducing the need for stoichiometric reagents and minimizing waste generation. The development of heterogeneous catalysts could simplify product purification and catalyst recycling.

Application of In Situ and Operando Characterization Techniques for Dynamic Processes

A deep understanding of the dynamic electrochemical processes involving this compound is critical for its optimization in applications like lithium-ion batteries. While conventional ex situ characterization requires disassembling a device, which can lead to sample contamination and alteration, in situ and operando techniques allow for real-time monitoring of a material's behavior under actual operating conditions rsc.orgtudelft.nlnih.gov.

Future research should extensively apply these advanced characterization methods to study:

Structural and Morphological Evolution: Tracking changes in the compound's crystal structure, particle morphology, and electrode architecture during electrochemical cycling.

Interfacial Phenomena: Observing the formation and evolution of the solid-electrolyte interphase (SEI), a critical layer that dictates battery performance, stability, and lifespan tudelft.nlnih.govresearchgate.net.

Redox Mechanisms: Elucidating the precise mechanisms of lithium ion insertion/extraction and the associated redox reactions of the organic ligand.

A summary of relevant techniques is presented in the table below.

| Technique Category | Specific Methods | Information Gained | References |

| X-ray Techniques | X-ray Diffraction (XRD), X-ray Absorption Spectroscopy (XAS), X-ray Microscopy | Crystal structure evolution, changes in chemical environment, morphological changes. | tudelft.nlresearchgate.net |

| Electron Techniques | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | High-resolution imaging of morphological and structural changes, SEI formation. | tudelft.nlresearchgate.net |

| Neutron Techniques | Neutron Diffraction, Neutron Imaging | Lithium-ion transport pathways, structural information complementary to XRD. | tudelft.nlresearchgate.net |